2-(2H-1,3-Benzodioxol-5-yl)-3-ethylazetidine
Description
2-(2H-1,3-Benzodioxol-5-yl)-3-ethylazetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 1,3-benzodioxole moiety and an ethyl group. The benzodioxolyl group contributes to its aromaticity and lipophilicity, while the azetidine ring introduces structural strain due to its small ring size, influencing reactivity and conformational flexibility . The compound’s molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol. Structural validation via X-ray crystallography (e.g., using SHELX or ORTEP software) would confirm its geometry and puckering parameters .
Properties
CAS No. |
777888-45-6 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-ethylazetidine |
InChI |
InChI=1S/C12H15NO2/c1-2-8-6-13-12(8)9-3-4-10-11(5-9)15-7-14-10/h3-5,8,12-13H,2,6-7H2,1H3 |
InChI Key |
GTYJJZSSXAIPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNC1C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Benzodioxol-5-yl)-3-ethylazetidine typically involves the reaction of 1,3-benzodioxole derivatives with azetidine precursors under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, where the benzodioxole derivative is reacted with an azetidine precursor in the presence of a palladium catalyst and a base such as cesium carbonate . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-Benzodioxol-5-yl)-3-ethylazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, while the azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation
Biological Activity
2-(2H-1,3-Benzodioxol-5-yl)-3-ethylazetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure
The compound features a benzodioxole moiety, which is known for its bioactive properties. The azetidine ring contributes to the compound's interaction with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily related to inhibition of key enzymes involved in disease processes.
Key Activities:
- Enzyme Inhibition : The compound has been identified as an inhibitor of various proteases and kinases, which play critical roles in cellular signaling pathways associated with cancer and inflammation.
- Antitumor Effects : Preliminary studies suggest that it may possess antitumor properties by targeting the MEK/ERK signaling pathway, which is frequently dysregulated in cancer cells .
- Anti-inflammatory Properties : The compound may also modulate inflammatory responses through inhibition of kallikrein and other serine proteases .
The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with specific enzymes:
- MEK Inhibition : As a MEK inhibitor, it disrupts the MAPK/ERK pathway, which is crucial for cell proliferation and survival in various cancers .
- Protease Inhibition : By inhibiting serine proteases such as kallikrein, the compound may help regulate blood pressure and inflammatory responses .
Case Studies
Several studies have investigated the effects of this compound on different biological systems:
- Antitumor Activity :
- Inflammation Modulation :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Structural and Functional Differences
Ring Size and Strain :
- The azetidine ring (4-membered) in the target compound exhibits higher ring strain compared to piperidine (6-membered) in BB10-6046 . This strain may enhance reactivity but reduce conformational stability, as described by Cremer and Pople’s puckering coordinates .
- Benzimidazole (fused 5- and 6-membered rings) in [8] offers planar rigidity, contrasting with the puckered azetidine.
Functional Group Influence: The β-keto group in Eutylone facilitates hydrogen bonding and metabolic pathways, contributing to its psychoactivity . The oxadiazole linker in BB10-6046 introduces aromaticity and π-stacking capability, absent in the azetidine derivative .
Biological Activity: Eutylone’s ethylamino-ketone structure mimics cathinones, enabling monoamine transporter inhibition . The azetidine’s compact structure may target distinct receptors (e.g., σ or adrenergic receptors). Benzimidazole derivatives exhibit antifungal activity due to their planar aromatic system, which intercalates into microbial DNA .
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